molecular formula C19H15NO5 B5455972 dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate

dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate

Cat. No.: B5455972
M. Wt: 337.3 g/mol
InChI Key: FNUSOTPYBKKYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a terephthalate core, substituted with a dimethyl ester group and an amide linkage to a phenylpropynoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate typically involves multi-step organic reactions. One common method includes the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to an amidation reaction with 3-phenyl-2-propynoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate can undergo various chemical reactions, including:

    Oxidation: The phenylpropynoyl moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The triple bond in the propynoyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate involves its interaction with specific molecular targets. The phenylpropynoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The terephthalate core may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(3,3-diphenylpropanoyl)amino]terephthalate
  • Dimethyl 2-{[(2Z)-3-phenyl-2-propenoyl]amino}terephthalate

Uniqueness

Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate is unique due to its propynoyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 2-(3-phenylprop-2-ynoylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUSOTPYBKKYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.